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Compound of Interest

Compound Name: Glycine hydrochloride

Cat. No.: B047027

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for optimizing incubation times with glycine-HCI stripping buffer in Western blot
analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the stripping and reprobing process
using a low pH glycine-HCI buffer.
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Problem

Possible Cause

Suggested Solution

Incomplete antibody removal
(persistent signal from the

previous probe)

1. Incubation time is too short:
The buffer may not have had
enough time to dissociate the
antibody-antigen complex
effectively.[1][2] 2. Antibody
affinity is too high: High-affinity
antibodies require more
stringent conditions to be
removed.[2][3] 3. Insufficient
agitation: Uneven exposure of
the membrane to the stripping
buffer.

1. Increase incubation time:
Extend the incubation period in
increments of 10-15 minutes.
[2] 2. Increase temperature:
Incubate the membrane at
37°C to enhance stripping
efficiency.[1][2] For particularly
stubborn antibodies, a brief
incubation at a higher
temperature (e.g., 50°C) may
be necessary, but this
increases the risk of protein
loss.[4] 3. Ensure constant,
gentle agitation during the

entire incubation period.

Loss of target protein signal

after reprobing

1. Prolonged exposure to low
pH: The acidic nature of the
glycine-HCI buffer can cause
some proteins to detach from
the membrane. 2. Harsh
stripping conditions: Elevated
temperatures or extended
incubation times can lead to
protein loss. 3. Membrane
type: Nitrocellulose
membranes are more prone to
protein loss during stripping
compared to PVDF

membranes.[5]

1. Reduce incubation time:
Start with the shortest
recommended incubation time
and optimize from there.[2] 2.
Perform stripping at room
temperature before attempting
higher temperatures.[1][2] 3.
Use a PVDF membrane if you
anticipate multiple stripping
and reprobing cycles.[5] 4.
Ensure the membrane was not
allowed to dry out at any stage
of the Western blot process, as
this can affect protein

retention.[6]

High background on the blot

after reprobing

1. Incomplete removal of the
primary/secondary antibody
complex. 2. Insufficient
washing: Residual stripping

buffer can interfere with

1. Verify complete stripping:
Before reprobing, incubate the
stripped membrane with only
the secondary antibody

followed by the detection

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://www.thermofisher.com/store/v3/products/faqs/21063
https://blog.addgene.org/how-to-strip-and-re-probe-a-western-blot
https://blog.addgene.org/how-to-strip-and-re-probe-a-western-blot
https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/stripping-reprobing-western-blots.html
https://blog.addgene.org/how-to-strip-and-re-probe-a-western-blot
https://www.thermofisher.com/store/v3/products/faqs/21063
https://blog.addgene.org/how-to-strip-and-re-probe-a-western-blot
https://www.cytivalifesciences.com/en/us/news-center/stripping-and-reprobing-western-blot-membrane-problems-and-solutions-10001
https://www.abcam.com/ps/pdf/protocols/stripping%20for%20reprobing.pdf
https://blog.addgene.org/how-to-strip-and-re-probe-a-western-blot
https://www.thermofisher.com/store/v3/products/faqs/21063
https://blog.addgene.org/how-to-strip-and-re-probe-a-western-blot
https://www.abcam.com/ps/pdf/protocols/stripping%20for%20reprobing.pdf
https://www.researchgate.net/post/Problems_Stripping_Western_Blots
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

subsequent antibody
incubations. 3. Inadequate
blocking: The membrane was
not sufficiently blocked before
the new primary antibody was
added.[1][7]

reagent. If any signal is
detected, the stripping was
incomplete and should be
repeated.[2] 2. Increase the
number and duration of
washes after stripping. Use a
buffer like PBS-T or TBS-T.[2]
[6] 3. Perform a fresh blocking
step for at least one hour
before incubating with the new

primary antibody.[1][7]

"Spotty" or uneven signal on

the reprobed blot

1. Uneven drying of the
membrane at any point. 2.
Uneven agitation during
stripping or washing steps. 3.

Antibody aggregation.

1. Keep the membrane
consistently wet throughout the
entire Western blot, stripping,
and reprobing process.[6] 2.
Ensure the membrane is fully
submerged and moves freely
during all incubation and
washing steps. 3. Centrifuge
antibody solutions before use

to pellet any aggregates.

Frequently Asked Questions (FAQS)

1. What is the primary mechanism of a glycine-HCI stripping buffer?

A low pH glycine-HCI stripping buffer works by altering the conformation of the antibodies,

which disrupts the antigen-antibody interaction and causes them to dissociate from the target

protein on the membrane.[8][7][9]

2. How long should I incubate my blot in glycine-HCI stripping buffer?

The optimal incubation time can vary depending on the affinity of the primary antibody and the

abundance of the target protein. A general starting point is 20-30 minutes at room temperature.

[1] However, this may need to be optimized. For high-affinity antibodies or strong signals, the
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incubation time may need to be extended up to 2 hours, or the temperature may be increased
to 37°C.[1][2]

3. Can | reuse the glycine-HCI stripping buffer?

It is not recommended to reuse the stripping buffer. For optimal and consistent results, always
use a fresh solution for each stripping procedure.[10]

4. How many times can a Western blot be stripped and reprobed?

The number of times a blot can be successfully stripped and reprobed depends on several
factors, including the membrane type, the nature of the target protein, and the stripping
conditions used. Generally, a membrane can be stripped and reprobed 2-3 times. Some
researchers have reported up to ten cycles, but with each cycle, there is a risk of protein loss,
which can affect the signal intensity.[5]

5. Should | use a PVDF or nitrocellulose membrane if | plan to strip and reprobe?

PVDF membranes are generally recommended for stripping and reprobing as they have a
higher protein binding capacity and are more durable, leading to less protein loss during the
stripping process compared to nitrocellulose membranes.[5]

Experimental Protocols
Mild Glycine-HCI Stripping Protocol

This protocol is a good starting point for most antibodies.

Wash: After initial detection, wash the membrane three times for 5 minutes each in a wash
buffer (e.g., PBS-T or TBS-T) to remove residual chemiluminescent substrate.

e Strip: Incubate the membrane in the glycine-HCI stripping buffer (see composition below) for
10-20 minutes at room temperature with gentle agitation.[3]

¢ Wash: Wash the membrane three times for 5 minutes each in wash buffer.

o Verify Stripping (Optional but Recommended): Incubate the membrane with only the
secondary antibody used in the initial detection, followed by washing and incubation with the
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detection reagent. If no signal is observed, stripping was successful.[7]

e Block: Perform a fresh blocking step for at least 1 hour at room temperature.

e Reprobe: Incubate the membrane with the new primary antibody and proceed with the
standard Western blot detection protocol.

lvcine-HCL Stribpi . "

Component Concentration Purpose

Main stripping agent; disrupts

Glycine 15 g/L (~0.2 M) ] ] ] )
antibody-antigen interaction.
Detergent that aids in antibody
SDS 1 g/L (0.1%)
removal.
Surfactant that helps to wet the
Tween 20 10 mL/L (1%) membrane and prevent non-
specific binding.
Creates the low pH
HCI TopH 2.2 environment necessary for
stripping.
Ultrapure Water TollL Solvent.

This composition is based on a commonly cited "mild" stripping buffer formulation.[5][6]

Quantitative Data Summary

The following table summarizes typical incubation times and temperatures for glycine-HCI
based stripping buffers. Optimization within these ranges is often necessary.
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Stripping Condition

Incubation Time

Temperature

Notes

Mild

5 - 30 minutes

Room Temperature

A good starting point

for most applications.

[2]

Intermediate

30 - 60 minutes

Room Temperature

For antibodies with
higher affinity.[1]

Enhanced

30 minutes - 2 hours

37°C

For high-affinity
antibodies or when
room temperature
stripping is

incomplete.[1]

More Stringent

20 minutes

80°C

Use with caution as
this can lead to
significant protein
loss.[11]

Visualizations
Western Blot Stripping and Reprobing Workflow
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Figure 1: Western Blot Stripping and Reprobing Workflow

Click to download full resolution via product page

Caption: Workflow for stripping and reprobing a Western blot membrane.
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Troubleshooting Logic for Incomplete Stripping

Persistent Signal After Stripping

Was incubation time at least 30 mins
at room temperature?

Is the antibody known to have
very high affinity?

Increase Incubation Time to 30-60 mins

Increase Incubation Temperature to 37°C

Consider a harsher stripping method
(e.g., with B-mercaptoethanol)

Repeat stripping at 37°C for an
extended period (e.g., 1-2 hours)

l

Re-verify Stripping Success

Figure 2: Troubleshooting Incomplete Antibody Stripping

Click to download full resolution via product page
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Caption: Decision tree for troubleshooting incomplete antibody removal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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